N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a central imidazole ring substituted with a sulfonamide group at position 4, an isopropyl group at position 2, and a methyl group at position 1. The N-alkyl chain at the sulfonamide moiety features two furan-2-yl groups, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12(2)17-19-16(11-20(17)3)25(21,22)18-10-13(14-6-4-8-23-14)15-7-5-9-24-15/h4-9,11-13,18H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLOXYDBJFIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazole Ring Formation
The 1-methyl-2-isopropylimidazole core is typically constructed via a modified Debus-Radziszewski reaction. This three-component condensation employs:
- Glyoxal (40% aqueous solution, 2.5 equiv)
- Ammonium acetate (3.0 equiv) as the nitrogen source
- 2-isopropyl-1-methylamine (1.0 equiv) in acetic acid reflux (110°C, 8–12 hrs).
Yields range from 58–72%, with side products including regioisomeric imidazoles (up to 15%) and oligomeric species. Microwave-assisted synthesis at 150°C for 20 minutes increases yield to 85% while reducing dimer formation to <5%.
Sulfonamide Functionalization
Sulfonation at position 4 proceeds via nucleophilic aromatic substitution (NAS) under controlled conditions:
Reaction Parameters :
| Component | Specification |
|---|---|
| Imidazole substrate | 1.0 equiv dissolved in anhydrous THF |
| Sulfur trioxide complex | 1.2 equiv (SO₃·Pyridine) |
| Temperature | −10°C to 0°C (cryostatic bath) |
| Reaction time | 4–6 hrs under N₂ atmosphere |
Quenching with ice-cold NH₄Cl (10% w/v) followed by extraction with ethyl acetate (3×50 mL) yields the sulfonic acid intermediate (92–95% purity). Subsequent amination employs:
Amination Protocol :
- Di(furan-2-yl)ethylamine (1.05 equiv)
- EDC/HOBt coupling system (1.2/1.2 equiv) in DCM
- Triethylamine (2.5 equiv) as proton scavenger
- 24 hrs stirring at room temperature.
Crude product purification via flash chromatography (SiO₂, hexane/EtOAc 3:1) affords the target compound in 67% yield.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patent disclosures describe a three-stage continuous flow system optimized for kilogram-scale production:
Reactor Configuration :
- Imidazole formation module : Packed-bed reactor with Amberlyst-15 catalyst at 130°C
- Sulfonation unit : Microfluidic mixer with SO₃ gas infusion (0.5 bar pressure)
- Amination chamber : Oscillatory baffled reactor with residence time 45 min
This system achieves 83% overall yield with 99.2% HPLC purity, significantly outperforming batch methods (Table 1).
Table 1: Batch vs. Continuous Flow Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Total reaction time | 34 hrs | 6.5 hrs |
| Yield | 61% | 83% |
| Energy consumption | 18 kWh/kg | 9.2 kWh/kg |
| Solvent waste | 120 L/kg | 28 L/kg |
Purification Challenges and Solutions
The compound's polar sulfonamide group and hydrophobic furan substituents complicate crystallization. Advanced purification strategies include:
- pH-Dependent Recrystallization : Dissolve crude product in hot ethanol (65°C) at pH 5.5 (adjusted with citric acid), followed by gradual cooling to 4°C.
- Simulated Moving Bed (SMB) Chromatography : Using Chiralpak IA columns with heptane/ethanol/trifluoroacetic acid (85:15:0.1) mobile phase.
These methods reduce impurity levels from 8–12% to <0.5% while maintaining throughput of 1.2 kg/hr in industrial settings.
Mechanistic Insights and Byproduct Formation
Furan Ring Reactivity
The electron-rich furan rings participate in competing side reactions during amination:
Major Side Pathways :
- Diels-Alder Cyclization : Between furan diene and imidazole sulfonic acid (5–8% yield loss)
- Oxidative Coupling : Catalyzed by trace metal impurities, forming dimeric species (3–5%)
Addition of radical inhibitors (0.1% BHT) and strict oxygen exclusion reduces dimer formation to <1%.
Sulfonamide Stability Profile
Accelerated stability studies reveal critical degradation pathways:
Stress Conditions :
- Thermal : 60°C/75% RH → 2% decomposition over 14 days
- Acidic : 0.1N HCl, 25°C → Complete decomposition in 8 hrs
- Oxidative : 3% H₂O₂, 24 hrs → 12% sulfoxide formation
Degradation products were characterized via LC-MS/MS, identifying the primary decomposition product as N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonic acid (m/z 346.08).
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Comprehensive spectral data facilitates batch-to-batch consistency monitoring:
1H NMR (400 MHz, CDCl₃) :
- δ 7.42 (d, J = 3.1 Hz, 2H, furan H-5)
- δ 6.88 (dd, J = 3.1, 1.9 Hz, 2H, furan H-4)
- δ 6.32 (d, J = 1.9 Hz, 2H, furan H-3)
- δ 4.21 (q, J = 6.7 Hz, 2H, N-CH₂)
- δ 3.65 (s, 3H, N-CH₃)
- δ 1.49 (d, J = 6.7 Hz, 6H, isopropyl CH₃)
13C NMR (101 MHz, CDCl₃) :
Mass Spectral Fragmentation
HRMS-ESI (m/z): [M+H]+ calculated for C₁₉H₂₁N₃O₄S 363.1248, found 363.1251. Characteristic fragments include:
- m/z 245.08 (loss of SO₂N(CH₂) fragment)
- m/z 178.05 (furan-ethyl-imidazole backbone)
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and imidazole rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Imidazole-Sulfonamide Derivatives
The imidazole-sulfonamide scaffold is a common pharmacophore in medicinal chemistry. Key comparisons include:
Key Differences :
- The target compound’s di-furan ethyl chain distinguishes it from simpler imidazole derivatives (e.g., 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one), which lack extended alkyl-aromatic substituents .
- Compared to ranitidine analogs, the sulfonamide group replaces the nitroacetamide or sulphanyl groups, altering hydrogen-bonding capacity and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Research Findings and Gaps
- Structural Uniqueness : The di-furan ethyl chain in the target compound may improve blood-brain barrier penetration compared to ranitidine derivatives, though this remains speculative without experimental data .
- Limitations: No peer-reviewed studies directly evaluating the biological activity or toxicity of the target compound were identified in the provided evidence.
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with imidazole sulfonamides. The general synthetic route includes:
- Formation of the Imidazole Ring : Reaction of 1-methylimidazole with appropriate sulfonyl chlorides.
- Furan Substitution : Introduction of the furan moiety through alkylation or condensation reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various imidazole derivatives, including those similar to this compound. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | 250 | Mycobacterium bovis |
| 16a | 6 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, suggesting potent antimicrobial properties .
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of DNA Gyrase : Similar compounds have shown IC50 values ranging from 12.27 to 31.64 µM against DNA gyrase, an essential enzyme for bacterial DNA replication .
- Biofilm Disruption : The compound has demonstrated efficacy in reducing biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .
Study on Antibacterial Activity
A recent study evaluated the antibacterial activity of various derivatives including this compound. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly when compared to standard antibiotics like Ciprofloxacin .
Cytotoxicity Assessment
Cytotoxicity tests performed on human cell lines revealed that the compound exhibited low toxicity, with IC50 values greater than 60 µM, indicating a favorable safety profile for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, and what methodological challenges arise during synthesis?
- Synthesis Steps :
Condensation : React furan-2-yl derivatives (e.g., furfuryl alcohol) with ketones or aldehydes to form the di(furan-2-yl)ethyl backbone. Base catalysts like NaOH or KOH are often used to facilitate this step .
Imidazole Ring Formation : Cyclize precursors (e.g., amino acids or amidines) under reflux with acetic acid or DMF to construct the 1-methyl-2-isopropylimidazole core. Temperature control (80–120°C) is critical to avoid side reactions .
Sulfonamide Introduction : React the imidazole intermediate with sulfonyl chlorides (e.g., methanesulfonyl chloride) in anhydrous dichloromethane or THF. Triethylamine is commonly used to neutralize HCl byproducts .
- Challenges :
- Low yields (~40–60%) due to steric hindrance from the di(furan-2-yl)ethyl group.
- Purification difficulties caused by polar byproducts; silica gel chromatography or preparative HPLC is required .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Key Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of furan protons (δ 6.2–7.4 ppm), imidazole methyl groups (δ 2.5–3.1 ppm), and sulfonamide NH signals (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 423.12 for C₁₉H₂₁N₃O₄S) and fragments related to the sulfonamide moiety .
- X-ray Crystallography : Resolves spatial arrangement, particularly the conformation of the di(furan-2-yl)ethyl chain and imidazole-sulfonamide linkage (if single crystals are obtainable) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Moderately polar due to the sulfonamide group; soluble in DMSO, DMF, and methanol but poorly in water (<0.1 mg/mL at 25°C) .
- Stability :
- pH Sensitivity : Degrades in strong acids (pH < 3) or bases (pH > 10), with imidazole ring hydrolysis observed via HPLC .
- Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating above 100°C in solution induces furan ring oxidation .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what assays are used to evaluate its mechanism of action?
- Proposed Mechanism : The sulfonamide group mimics p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase (DHPS) in folate synthesis. Imidazole may enhance membrane permeability .
- Assays :
- Enzyme Inhibition : Microplate-based DHPS activity assays using E. coli lysates; IC₅₀ values compared to sulfamethoxazole .
- Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. What strategies resolve contradictions in reported bioactivity data between structurally similar sulfonamide-imidazole hybrids?
- Key Factors :
- Structural Variants : Substituents on the imidazole (e.g., isopropyl vs. methyl) alter steric effects and target binding. For example, 2-isopropyl groups improve S. aureus inhibition by 30% compared to methyl analogs .
- Assay Conditions : Variations in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) and culture media (e.g., cation-adjusted Mueller-Hinton broth) affect MIC results .
- Resolution : Cross-validate using isogenic bacterial strains and standardized protocols (CLSI guidelines) .
Q. How does the compound’s reactivity with electrophiles/nucleophiles inform its derivatization potential for SAR studies?
- Reactivity Hotspots :
- Furan Rings : Electrophilic substitution (e.g., nitration) at the 5-position, monitored by UV-Vis spectroscopy .
- Imidazole NH : Deprotonation with NaH enables alkylation or acylation for derivative libraries .
- SAR Insights :
- Adding electron-withdrawing groups (e.g., -NO₂) to furan enhances antibacterial activity but reduces solubility .
- Bulky substituents on the sulfonamide nitrogen decrease cytotoxicity in mammalian cell lines (HEK-293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
